molecular formula C26H38ClN B5167265 N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine

Cat. No.: B5167265
M. Wt: 400.0 g/mol
InChI Key: LANQXGAQEFRPBG-UHFFFAOYSA-N
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Description

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine is a complex organic compound characterized by its unique structural features. This compound contains an adamantyl group, a cyclohexane ring, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl intermediate, followed by the introduction of the chlorophenyl group. The final step involves the formation of the cyclohexane ring and the attachment of the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents to the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine is unique due to its combination of an adamantyl group, a cyclohexane ring, and a chlorophenyl group. This structural complexity imparts distinct chemical and biological properties, differentiating it from simpler compounds like dichloroaniline and caffeine.

Properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-ethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38ClN/c1-3-19-4-10-24(11-5-19)28-18(2)25-13-20-12-21(14-25)16-26(15-20,17-25)22-6-8-23(27)9-7-22/h6-9,18-21,24,28H,3-5,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANQXGAQEFRPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(C)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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